4-Acetyl-2-fluorobenzeneboronic acid pinacol ester CAS 1807685-51-3
4-Acetyl-2-fluorobenzeneboronic acid pinacol ester CAS 1807685-51-3
Technical Whitepaper: Strategic Utilization of 4-Acetyl-2-fluorobenzeneboronic Acid Pinacol Ester
Executive Summary
4-Acetyl-2-fluorobenzeneboronic acid pinacol ester (CAS 1807685-51-3) represents a specialized organoboron building block critical for high-precision medicinal chemistry. Unlike generic phenylboronates, this molecule integrates three distinct functionalities—an electrophilic acetyl group, a bioisosteric fluorine atom, and a nucleophilic boronate ester—into a single scaffold.
This guide provides a comprehensive technical analysis of this compound, moving beyond basic datasheet parameters to explore its synthetic utility, reactivity profiles, and strategic application in drug discovery. We focus on its role as a "linchpin" intermediate for generating fluorinated biaryl scaffolds, common in kinase inhibitors and metabolic modulators.
Chemical Identity & Structural Analysis
The molecule features a pinacol ester protecting group on the boron, which significantly enhances stability against protodeboronation compared to the free boronic acid, particularly important given the electron-withdrawing nature of the ortho-fluorine and para-acetyl substituents.
Physicochemical Profile
| Parameter | Specification | Causality/Implication |
| CAS Number | 1807685-51-3 | Unique identifier for regulatory filing. |
| IUPAC Name | 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | Defines substitution pattern: Acetyl at C4, Fluorine at C2 relative to Boron.[1] |
| Molecular Formula | ||
| Molecular Weight | 264.10 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Physical State | Off-white to pale yellow solid | Crystalline lattice stabilized by pinacol-pinacol stacking. |
| Solubility | DMSO, DMF, | Lipophilic pinacol group ensures solubility in non-polar organic solvents used in coupling. |
| Fluorine Effect | The ortho-F atom lowers the |
Structural Integrity Verification (NMR Expectations)
To validate the identity of CAS 1807685-51-3 in your lab, look for these diagnostic signals:
- NMR: Single peak at ~30 ppm (characteristic of aryl-Bpin).
- NMR: Single peak around -100 to -110 ppm.
-
NMR:
- 1.35 ppm (s, 12H): Pinacol methyls.
- 2.58 ppm (s, 3H): Acetyl methyl.
-
Aromatic Region: Three distinct protons showing coupling to Fluorine (
).
Synthetic Pathways
The synthesis of CAS 1807685-51-3 requires careful selection of reagents to avoid chemoselectivity issues with the ketone. Traditional halogen-lithium exchange is contraindicated due to the incompatibility of organolithiums with the acetyl group.
Recommended Protocol: Pd-Catalyzed Miyaura Borylation
The most robust route utilizes a palladium-catalyzed cross-coupling between 4'-bromo-3'-fluoroacetophenone and bis(pinacolato)diboron (
Workflow Diagram:
Figure 1: Palladium-catalyzed Miyaura Borylation workflow. The weak base KOAc is critical to prevent enolization/aldol condensation of the acetyl group.
Step-by-Step Experimental Protocol
-
Setup: Charge a dry Schlenk flask with 4'-bromo-3'-fluoroacetophenone (1.0 equiv),
(1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv). -
Catalyst Addition: Add
(3 mol%). The bidentate dppf ligand is essential to prevent catalyst decomposition at elevated temperatures. -
Inertion: Evacuate and backfill with Nitrogen (
) three times. Oxygen inhibits the catalytic cycle. -
Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate).
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC or LCMS (look for mass shift from Br isotope pattern to [M+H] 265.1).
-
Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). Note: Pinacol esters can streak on silica; adding 1%
to the eluent can improve peak shape.
Reactivity & Applications in Drug Discovery
This building block is primarily used in Suzuki-Miyaura Cross-Coupling to synthesize biaryl scaffolds. The presence of the fluorine atom at the ortho position relative to boron introduces unique electronic and steric effects.
The "Ortho-Fluoro" Effect in Catalysis
The fluorine atom is electron-withdrawing (
-
Pro: Facilitates the formation of the boronate "ate" complex (the active transmetallating species) upon addition of base.
-
Con: Increases susceptibility to protodeboronation (C-B bond cleavage) if the reaction is too prolonged or the base is too strong.
Mechanistic Visualization:
Figure 2: Suzuki-Miyaura Catalytic Cycle. The ortho-fluorine of CAS 1807685-51-3 accelerates the formation of the activated boronate species entering the Transmetallation step.
Strategic Application: Scaffold Hopping
In medicinal chemistry, this compound is used to replace non-fluorinated phenyl rings to improve metabolic stability. The fluorine blocks P450 oxidation at the susceptible ortho-position and modulates the
-
Derivatization of the Acetyl Group:
-
Reductive Amination: React with amines +
to form benzylamines. -
Heterocyclization: React with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazines to form pyrazoles.
-
Handling, Stability & Safety
-
Storage: Store at 2–8°C. While pinacol esters are stable, the electron-deficient nature of this specific aryl ring makes the C-B bond slightly more labile than in simple phenylboronates. Keep under inert gas if storing for >6 months.
-
Hydrolysis: In the presence of atmospheric moisture, the pinacol ester may slowly hydrolyze to the free boronic acid. This does not usually affect Suzuki coupling efficiency (as the acid is also active) but complicates weighing and stoichiometry.
-
Safety: Standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust. No specific acute toxicity data is available for this specific CAS, so treat as a generic irritant.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Thermo Scientific Chemicals. (2024). 4-Acetyl-2-fluorobenzeneboronic acid pinacol ester Product Page. Thermo Fisher Scientific. Link
-
PubChem. (2024). 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one (Compound Summary). National Library of Medicine. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
